molecular formula C10H4Cl2F3NO B6331847 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile CAS No. 1357625-92-3

2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile

Cat. No.: B6331847
CAS No.: 1357625-92-3
M. Wt: 282.04 g/mol
InChI Key: RIMJESJUOGWSLH-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile is an organic compound that features both dichlorophenyl and trifluoroacetyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with trifluoroacetic anhydride and a suitable nitrile source under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques is crucial to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of less oxidized products.

    Substitution: The dichlorophenyl group may participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

The compound may be studied for its potential biological activity. Researchers might investigate its effects on various biological systems to identify any pharmacological properties.

Medicine

If the compound exhibits significant biological activity, it could be explored as a lead compound in drug development. Its structure might be modified to enhance its efficacy and reduce toxicity.

Industry

In industry, such compounds could be used in the development of new materials, agrochemicals, or other specialized applications.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetone
  • 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)ethanol
  • 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)amine

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-7-2-1-5(3-8(7)12)6(4-16)9(17)10(13,14)15/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMJESJUOGWSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)C(=O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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